2-Chloro-9,10-diphenyl-9,10-dihydroacridin-9-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-9,10-diphenyl-9,10-dihydroacridin-9-ol is a complex organic compound that belongs to the class of acridines Acridines are heterocyclic compounds containing a nitrogen atom within a three-ring structure This particular compound is characterized by the presence of a chlorine atom at the second position and phenyl groups at the ninth and tenth positions of the acridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-9,10-diphenyl-9,10-dihydroacridin-9-ol typically involves multi-step organic reactions. One common method includes the chlorination of 9,10-diphenyl-9,10-dihydroacridin-9-ol using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out under controlled conditions to ensure the selective chlorination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-9,10-diphenyl-9,10-dihydroacridin-9-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted acridines with various functional groups.
Scientific Research Applications
2-Chloro-9,10-diphenyl-9,10-dihydroacridin-9-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a fluorescent probe in bioimaging.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-Chloro-9,10-diphenyl-9,10-dihydroacridin-9-ol involves its interaction with various molecular targets. In biological systems, it may intercalate into DNA, disrupting the replication process and leading to cell death. The compound’s ability to generate reactive oxygen species (ROS) can also contribute to its cytotoxic effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-9,10-diphenylanthracene: A chlorinated derivative of 9,10-diphenylanthracene, known for its use as a fluorescent dye.
9,10-Diphenylanthracene: A parent compound used in various photophysical applications.
2-Chloro-9,10-bis(phenylethynyl)anthracene: Another chlorinated derivative with unique photophysical properties.
Uniqueness
2-Chloro-9,10-diphenyl-9,10-dihydroacridin-9-ol is unique due to its specific structural features, including the presence of both chlorine and phenyl groups on the acridine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
6321-78-4 |
---|---|
Molecular Formula |
C25H18ClNO |
Molecular Weight |
383.9 g/mol |
IUPAC Name |
2-chloro-9,10-diphenylacridin-9-ol |
InChI |
InChI=1S/C25H18ClNO/c26-19-15-16-24-22(17-19)25(28,18-9-3-1-4-10-18)21-13-7-8-14-23(21)27(24)20-11-5-2-6-12-20/h1-17,28H |
InChI Key |
OSBOCAQJGKHPPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3N(C4=C2C=C(C=C4)Cl)C5=CC=CC=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.